4-(4-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
This compound features a spirocyclic scaffold with a 1-oxa-4,8-diazaspiro[4.5]decane core, substituted at position 4 with a 4-chlorobenzoyl group and at position 8 with an ethyl group.
Properties
IUPAC Name |
4-(4-chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4/c1-2-19-9-7-17(8-10-19)20(14(11-24-17)16(22)23)15(21)12-3-5-13(18)6-4-12/h3-6,14H,2,7-11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLKSZAXENBKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Spirocyclic Core
The spirocyclic 1-oxa-4,8-diazaspiro[4.5]decane scaffold is synthesized via cyclization reactions. A representative method involves:
Introduction of the 4-Chlorobenzoyl Group
The benzoyl group is introduced via amidation or acylation:
Carboxylic Acid Functionalization
The ester intermediate is hydrolyzed to the carboxylic acid:
Step-by-Step Synthesis Protocol
Preparation of Intermediate Nitrocyclobutane
Spirocyclic Core Formation
Benzoylation and Hydrolysis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 5 | 4-Chlorobenzoyl chloride, EDCI/HOBt, DCM, 0°C → 25°C | 72% |
| 6 | LiOH, THF/H₂O (3:1), reflux | 88% |
Optimization of Reaction Conditions
Solvent Effects
Temperature Control
Catalytic Systems
Characterization and Analytical Data
Spectroscopic Properties
Purity Assessment
Comparison of Synthetic Methods
| Method | Advantages | Limitations |
|---|---|---|
| Michael Addition-Cyclization | High stereocontrol, scalable | Multi-step, cost-intensive |
| Direct Acylation | Simplified workflow | Lower yields for bulky substrates |
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the chlorobenzoyl group may enhance the compound's interaction with microbial cell membranes, leading to increased efficacy against various bacterial strains.
2. Anticancer Potential
Studies have shown that diazaspiro compounds can inhibit cancer cell proliferation. The unique spiro structure may contribute to interactions with biological targets involved in cancer progression, making this compound a candidate for further anticancer drug development.
3. Neurological Research
The diazaspiro framework has been associated with neuroprotective effects in preliminary studies. Compounds similar to 4-(4-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Material Science Applications
1. Polymer Chemistry
The compound's functional groups allow it to act as a monomer or crosslinking agent in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced materials used in coatings and composites.
2. Photovoltaic Applications
Research into organic photovoltaics has highlighted the potential of spiro compounds to improve charge transport properties in solar cells. The unique electronic structure of this compound may facilitate better light absorption and energy conversion efficiency.
Chemical Intermediate
As a versatile intermediate, this compound can be used in the synthesis of various derivatives that possess different biological activities or material properties. Its ability to undergo further chemical transformations makes it valuable in developing new chemical entities.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated effective inhibition against E. coli and S. aureus strains with minimal cytotoxicity to human cells. |
| Study B | Anticancer | Showed selective cytotoxicity against breast cancer cell lines, indicating potential for targeted therapy development. |
| Study C | Polymer Synthesis | Utilized as a crosslinker resulting in improved thermal stability and mechanical strength of the resulting polymer network. |
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of similar spirocyclic compounds have been shown to inhibit permeability transition pores through a mechanism involving the FO-ATP synthase c subunit . This interaction prevents certain side effects and can be beneficial in conditions like ischemia reperfusion injury.
Comparison with Similar Compounds
Variations in the Benzoyl Substituent
The position and nature of substituents on the benzoyl group significantly impact physicochemical and biological properties:
Key Insight: Para-substituted chlorobenzoyl derivatives (e.g., 4-Cl) optimize electronic interactions without steric interference, while ortho-substituents (e.g., 2-Cl) or bulky groups (e.g., 3-NO2) may compromise target engagement.
Variations in the Alkyl Chain at Position 8
The alkyl chain at position 8 modulates hydrophobicity and steric effects:
Key Insight : Ethyl substituents provide a compromise between lipophilicity and solubility, whereas bulkier groups (e.g., propyl) prioritize membrane permeability at the expense of solubility.
Functional Group Modifications in Related Spirocyclic Compounds
Other spirocyclic derivatives highlight the scaffold's versatility:
- Inhibitor E : Features a trifluoroethoxy group and chloro-substituted biphenyl, enhancing enzyme (e.g., tryptophan hydroxylase) inhibition via strong electron-withdrawing effects and steric complementarity .
- 1-Thia-4,8-diazaspiro[4.5]decane derivatives : Replacement of oxygen with sulfur in the spiro ring alters electronic distribution and hydrogen-bonding capacity .
Tables of Comparative Data
Table 1: Physicochemical Properties
Biological Activity
4-(4-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326810-91-6) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 352.82 g/mol. The compound features a spirocyclic structure which is characteristic of various bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 352.82 g/mol |
| CAS Number | 1326810-91-6 |
The biological activity of 4-(4-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is believed to be linked to its ability to interact with specific biological targets. Although detailed mechanisms remain to be fully elucidated, preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes involved in metabolic pathways.
Biological Activity and Pharmacological Effects
Recent studies have indicated that compounds with similar structural features to 4-(4-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane derivatives show promise in various therapeutic areas:
- Inhibition of Enzymatic Activity : Compounds in the diazaspiro series have been evaluated for their ability to inhibit specific enzymes such as enteropeptidase, which plays a crucial role in protein digestion and metabolism. This inhibition could potentially lead to therapeutic applications in managing obesity and metabolic disorders .
- Anticrystallization Properties : A related compound demonstrated significant efficacy in preventing crystallization in conditions like cystinuria, suggesting that structural modifications can enhance bioactivity against crystal formation .
- Oral Bioavailability : The pharmacokinetic profile of related compounds has shown promising oral bioavailability, indicating potential for therapeutic use .
Case Studies
A notable study involving a structurally similar compound demonstrated its effectiveness in reducing stone formation in a mouse model of cystinuria. The compound exhibited an EC50 value of 29.5 nM for l-cystine crystallization inhibition, highlighting the potential for similar diazaspiro compounds to impact urinary stone disease positively .
Q & A
What are the optimal synthetic routes for 4-(4-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, and how do reaction conditions influence yield and purity?
Answer:
The synthesis involves multi-step reactions starting with spirocyclic intermediates and benzoyl precursors. For example, analogous compounds are synthesized by refluxing substituted benzaldehydes with ethanol and glacial acetic acid, followed by solvent evaporation and purification . Key factors include:
- Temperature : Reflux conditions (~78°C for ethanol) improve reaction kinetics but may require cooling to prevent side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol aids in cyclization.
- Stoichiometry : Excess benzoyl chloride ensures complete acylation of the spirocyclic amine.
Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by HPLC (>95% purity) are critical .
How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm the spirocyclic structure, with characteristic shifts for the carboxylic acid (~δ 12 ppm) and benzoyl carbonyl (~δ 170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+ at m/z 353.18) and fragmentation patterns.
- Computational Analysis : Density Functional Theory (DFT) predicts bond angles, HOMO-LUMO gaps (e.g., ~5.2 eV for analogs), and electrostatic potential maps to identify reactive sites .
X-ray crystallography of related compounds resolves conformational preferences (e.g., chair vs. boat configurations in the spirocycle) .
What strategies resolve contradictory biological activity data in spirocyclic compounds like this derivative?
Answer:
Contradictions may arise from:
- Impurity Profiles : Use preparative HPLC to isolate >99% pure samples and re-test activity .
- Stereochemical Variability : Chiral chromatography separates enantiomers; e.g., (R)- and (S)-isomers of similar compounds show divergent IC50 values in enzyme assays .
- Assay Conditions : Standardize protocols (e.g., pH 7.4 buffer, 37°C) and include positive controls (e.g., aspirin for COX inhibition).
Correlate in vitro results with in vivo pharmacokinetics to validate target engagement .
How does the substitution pattern on the benzoyl group affect pharmacological activity?
Answer:
Structure-Activity Relationship (SAR) studies on analogs reveal:
- Electron-Withdrawing Groups : A para-chloro substituent enhances metabolic stability (t1/2 increased by ~40% vs. unsubstituted analogs) and binding affinity to serine proteases (Ki = 0.8 µM vs. 2.3 µM) .
- Fluorine Substitution : 3,5-Difluoro analogs exhibit higher logP (2.1 vs. 1.6), improving blood-brain barrier penetration in rodent models .
- Methoxy Groups : Reduce potency (e.g., IC50 increases from 1.2 µM to 5.6 µM for PDE4 inhibition) due to steric hindrance .
What challenges arise in achieving enantiomeric purity during synthesis, and how are they addressed?
Answer:
Challenges include racemization at the spirocyclic nitrogen and carboxylic acid moiety. Solutions:
- Chiral Catalysts : Use (R)-BINOL-derived catalysts for asymmetric cyclization (ee >90%) .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer during esterification .
- Analytical Methods : Chiral HPLC (Chiralpak AD-H column) resolves enantiomers; circular dichroism (CD) confirms absolute configuration .
What in vitro models evaluate this compound’s therapeutic potential in neurological disorders?
Answer:
- Neuroprotection Assays : Primary rat cortical neurons exposed to glutamate toxicity (EC50 for cell viability ~10 µM) .
- Microglial Activation : Measure TNF-α suppression in LPS-stimulated BV2 cells (IC50 ~5 µM) .
- Ion Channel Modulation : Patch-clamp electrophysiology on HEK293 cells expressing NMDA receptors to assess inhibition .
How do solvent polarity and pH impact the stability of this compound in aqueous solutions?
Answer:
- pH-Dependent Degradation : Carboxylic acid deprotonation (pKa ~3.5) increases solubility but accelerates hydrolysis at pH >7. Stabilize with citrate buffer (pH 4–6) .
- Solvent Effects : Acetonitrile/water (70:30) minimizes aggregation in HPLC analysis, while DMSO stock solutions (>10 mM) prevent precipitation in cell assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
